4-Bromo-5-chloropyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

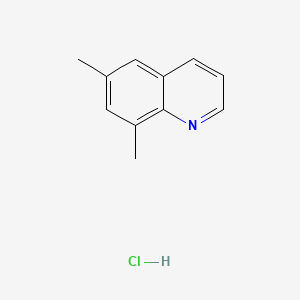

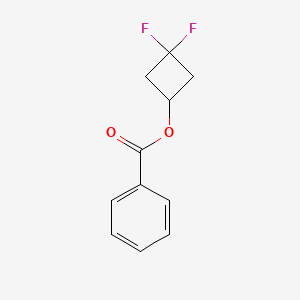

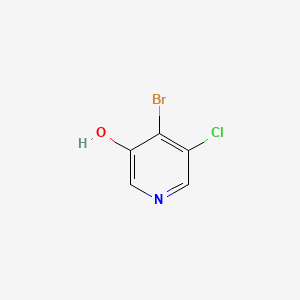

“4-Bromo-5-chloropyridin-3-ol” is a chemical compound with the molecular formula C5H3BrClNO . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloropyridin-3-ol” consists of a pyridine ring substituted with bromine (Br), chlorine (Cl), and a hydroxyl group (OH) at positions 4, 5, and 3 respectively . The molecular weight is 208.44 .Applications De Recherche Scientifique

Silyl‐Mediated Halogen/Halogen Displacement in Pyridines

One study discusses the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, highlighting a method for converting chloropyridines to bromopyridines and then to iodopyridines. This process underscores the chemical flexibility and utility of halogenated pyridines in synthesizing diverse organic compounds (Schlosser & Cottet, 2002).

Selective Amination of Polyhalopyridines

Another research effort demonstrates the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. This process efficiently produces aminopyridines, showcasing the compound's role in constructing nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).

Migration of Halogen Atoms in Halogeno‐Derivatives of Dihydroxypyridine

Research into the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, including compounds similar to 4-Bromo-5-chloropyridin-3-ol, reveals insights into the regioselectivity and reactivity of such molecules under different conditions. This knowledge is valuable for the strategic functionalization of pyridines in synthetic chemistry (Hertog & Schogt, 2010).

Synthesis and Biological Activity

A study on the synthesis, crystal structure, and biological activity of a complex molecule derived from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl demonstrates the potential for creating bioactive molecules based on halogenated pyridines. This research is indicative of the broader applications in designing compounds with specific biological activities (Li et al., 2015).

Regioselective Ortho-Lithiation of Halopyridines

The regioselective ortho-lithiation of halopyridines, including chloro and bromopyridines, to synthesize ortho-disubstituted pyridines, highlights advanced methods in manipulating pyridine cores for the development of complex organic molecules. This approach showcases the strategic functionalization of pyridines for the synthesis of diverse organic compounds (Gribble & Saulnier, 1993).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-5-chloropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILHMPXCLHSZLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739876 |

Source

|

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloropyridin-3-ol | |

CAS RN |

1211517-85-9 |

Source

|

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)